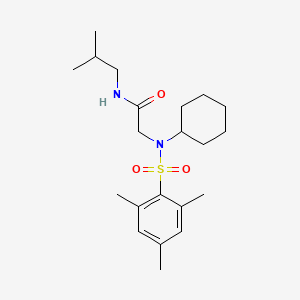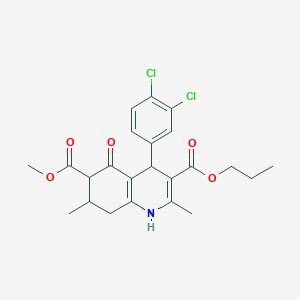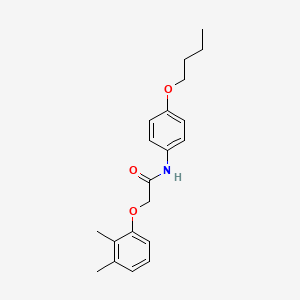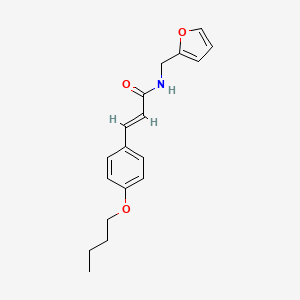
N~2~-cyclohexyl-N~1~-isobutyl-N~2~-(mesitylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-cyclohexyl-N~1~-isobutyl-N~2~-(mesitylsulfonyl)glycinamide, also known as MCG, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MCG is a type of glycine derivative that has been synthesized through a multi-step process.
Applications De Recherche Scientifique
N~2~-cyclohexyl-N~1~-isobutyl-N~2~-(mesitylsulfonyl)glycinamide has been studied for its potential applications in scientific research. One area of interest is its use as a tool for studying the role of glycine receptors in the central nervous system. This compound has been shown to selectively activate glycine receptors, which can provide insight into the function of these receptors in the brain. Additionally, this compound has been studied for its potential use in the development of drugs that target glycine receptors.
Mécanisme D'action
N~2~-cyclohexyl-N~1~-isobutyl-N~2~-(mesitylsulfonyl)glycinamide selectively activates glycine receptors by binding to a specific site on the receptor. This binding results in an increase in chloride ion conductance, which leads to hyperpolarization of the cell membrane. This hyperpolarization can inhibit neuronal activity and has been shown to have anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and anticonvulsant effects in animal models. Additionally, this compound has been shown to increase the threshold for pain in rats. These effects are thought to be due to the activation of glycine receptors in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-cyclohexyl-N~1~-isobutyl-N~2~-(mesitylsulfonyl)glycinamide in lab experiments is its selectivity for glycine receptors. This selectivity allows researchers to study the function of these receptors without the confounding effects of other receptor types. Additionally, this compound has been shown to have good solubility in water, which makes it easy to use in experiments.
One limitation of using this compound in lab experiments is its relatively short half-life. This can make it difficult to study the long-term effects of this compound on glycine receptor function. Additionally, this compound has been shown to have low bioavailability, which can limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on N~2~-cyclohexyl-N~1~-isobutyl-N~2~-(mesitylsulfonyl)glycinamide. One area of interest is the development of drugs that target glycine receptors. This compound has been shown to be a promising lead compound for the development of these drugs. Additionally, further research is needed to understand the long-term effects of this compound on glycine receptor function. Finally, this compound could be used as a tool for studying the role of glycine receptors in various disease states, such as epilepsy and anxiety disorders.
Conclusion
In conclusion, this compound, or this compound, is a glycine derivative that has potential applications in scientific research. Its selectivity for glycine receptors makes it a useful tool for studying the function of these receptors in the central nervous system. Additionally, this compound has been shown to have anxiolytic and anticonvulsant effects in animal models. Future research on this compound could lead to the development of drugs that target glycine receptors and a better understanding of the role of these receptors in various disease states.
Propriétés
IUPAC Name |
2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3S/c1-15(2)13-22-20(24)14-23(19-9-7-6-8-10-19)27(25,26)21-17(4)11-16(3)12-18(21)5/h11-12,15,19H,6-10,13-14H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKFEUWUNRJZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)NCC(C)C)C2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(3,4-dichlorophenyl)piperazine](/img/structure/B4687478.png)
![4-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4687479.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4687484.png)
![5-benzylidene-2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B4687488.png)


![3-benzyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4687517.png)

![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4687538.png)

![2-({[4-(methylthio)phenyl]sulfonyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B4687562.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4687576.png)